molecular formula C16H13NO5S B8609729 7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one CAS No. 123662-55-5

7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Cat. No.: B8609729
CAS No.: 123662-55-5
M. Wt: 331.3 g/mol
InChI Key: KJJUXOQDQJGDTI-UHFFFAOYSA-N
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Description

7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

123662-55-5

Molecular Formula

C16H13NO5S

Molecular Weight

331.3 g/mol

IUPAC Name

N-(4-oxo-6-phenoxychromen-7-yl)methanesulfonamide

InChI

InChI=1S/C16H13NO5S/c1-23(19,20)17-13-10-15-12(14(18)7-8-21-15)9-16(13)22-11-5-3-2-4-6-11/h2-10,17H,1H3

InChI Key

KJJUXOQDQJGDTI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=O)C=COC2=C1)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CS(=O)(=O)Nc1cc2occc(=O)c2cc1O
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Synthesis routes and methods II

Procedure details

In 70 ml of toluene was suspended 3.4 g of methyl 2-hydroxy-4-methylsulfonylamino-5-phenoxyphenyl ketone. 17 ml of ethyl formate was added thereto. Further, 3.4 g of sodium hydride (purity: 60%) was added thereto in portions in 20 minutes. The mixture was refluxed for 5 hours. The reaction mixture was introduced into 300 ml of ice water. The aqueous layer was separated and adjusted to pH 4 with 4N hydrochloric acid. The mixture was then extracted with two 100-ml portions of ethyl acetate. The extracts were combined and subjected to distillation under reduced pressure to remove the solvent. The residue was dissolved in 20 ml of acetic acid. 1 ml of concentrated hydrochloric acid was added. The mixture was heated for 30 minutes at 50°-60° C. 200 ml of water was added thereto. The resulting mixture was extracted with 200 ml of ethyl acetate. The extract was washed with water and a saturated aqueous sodium chloride solution in this order, and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from acetonitrile to obtain 2.28 g (yield: 65%) of 7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one having a melting point of 216.7°-217 6° C.
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3.4 g
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reactant
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17 mL
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reactant
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3.4 g
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reactant
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ice water
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300 mL
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reactant
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70 mL
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solvent
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Synthesis routes and methods III

Procedure details

To 60 ml of dioxane were added 3.33 g of 2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one and 3.40 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The mixture was refluxed for 12 hours. After water cooling, the precipitate was removed by filtration. The filtrate was subjected to distillation under reduced pressure to remove the solvent. The residue was purified by a column chromatography (eluant: a 5 : 1 mixture of toluene and ethyl acetate) to obtain 2.68 g (yield: 81%) of 7-methylsulfonylamino-6-phenoxy4H-1-benzopyran-4-one [Compound No. 1].
Name
2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
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3.33 g
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reactant
Reaction Step One
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3.4 g
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reactant
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60 mL
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solvent
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Synthesis routes and methods IV

Procedure details

200 mg of 6-hydroxy-7-methylsulfonylamino-4H-1-benzopyran-4-one was dissolved in 2 ml of N,N-dimethylformamide. Thereto were added 390 mg of bromobenzene, 113 mg of potassium carbonate and 52 mg of a copper powder. The mixture was stirred for 1.5 hours at 150° C. The reaction mixture was introduced into 10 ml of ice water. The mixture was adjusted to pH 2 with 4N hydrochloric acid. Thereto was added 10 ml of ethyl acetate. The organic layer was separated, washed with water and a saturated aqueous sodium chloride solution in this order, and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from acetonitrile to obtain 210 mg (yield: 80%) of 7-methylsulfonylamino-6-phenoxy4H-1-benzopyran-4-one. The properties (melting point, IR and NMR) of this compound agreed with those of the compound obtained in Example 1 (3).
Name
6-hydroxy-7-methylsulfonylamino-4H-1-benzopyran-4-one
Quantity
200 mg
Type
reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
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390 mg
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reactant
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113 mg
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reactant
Reaction Step Two
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copper
Quantity
52 mg
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catalyst
Reaction Step Two
[Compound]
Name
ice water
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10 mL
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reactant
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0 (± 1) mol
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reactant
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10 mL
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Synthesis routes and methods V

Procedure details

In 16 ml of ethyl orthoformate was suspended 3.21 g of methyl 2-hydroxy-4-methylsulfonylamino-5-phenoxyphenyl ketone. To the mixture being ice-cooled was dropwise added 2.15 g of a 70% aqueous perchloric acid solution in 10 minutes. Stirring was conducted for 30 minutes at 20°-25° C. 50 ml of diethyl ether was added thereto. The resulting crystal was collected by filtration. The crystal was mixed with 50 ml of water, and the mixture was refluxed for 2 minutes and then cooled to room temperature. The resulting crystal was collected by filtration and recrystallized from acetonitrile to obtain 2.90 g (yield: 87.6%) of 7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one.
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3.21 g
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reactant
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0 (± 1) mol
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50 mL
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reactant
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ethyl orthoformate
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16 mL
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solvent
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